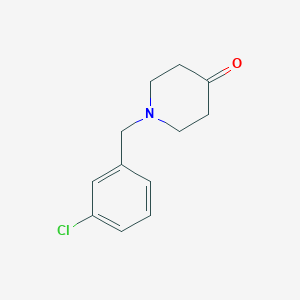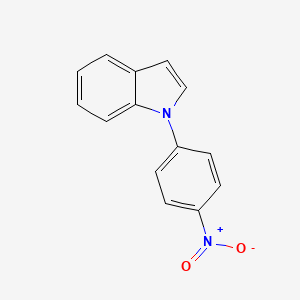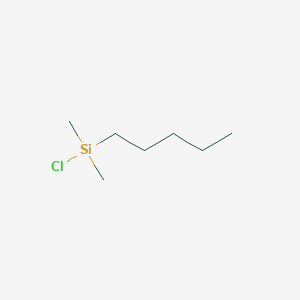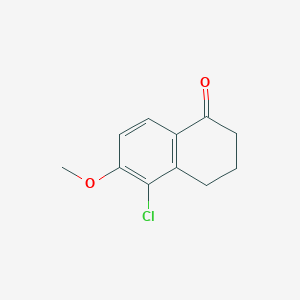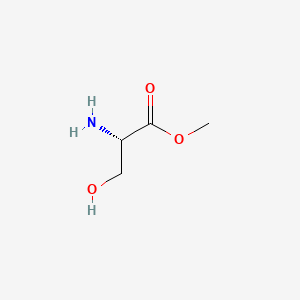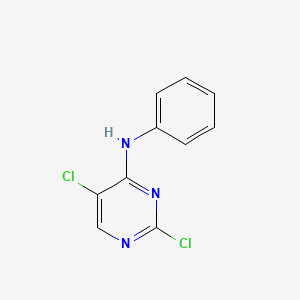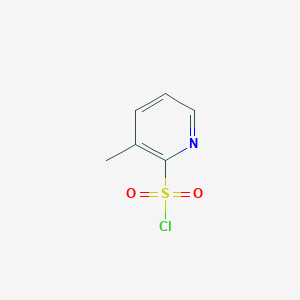![molecular formula C8H7N3 B3180718 2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile CAS No. 267413-07-0](/img/structure/B3180718.png)
2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile
Übersicht
Beschreibung
“2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile” is a chemical compound that belongs to the class of pyrrolopyridines . It has been studied for its potential in various applications, particularly in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of 2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine derivatives involves reactions between readily available N-propargylic β-enaminones and arylaldehydes or N-sulfonyl imines . This process is catalyzed by KOH .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolopyridine core . More detailed structural information may be obtained through techniques such as NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound are typically catalyzed reactions . These reactions can lead to the formation of multi-substituted dihydrofuropyridine and dihydropyrrolopyridine derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, NMR spectroscopy can provide information about its chemical structure .Wissenschaftliche Forschungsanwendungen
Optical and Electronic Properties
Research has revealed interesting characteristics of pyrazolo pyridine derivatives, which include 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives. Studies have shown that these compounds exhibit unique optical and electronic properties. For instance, the derivatives were analyzed for their optical functions using transmittance and reflectance spectra, revealing significant aspects like indirect allowed optical energy gaps. These properties make them potentially useful in the fabrication of devices like photosensors and other electronic components (Zedan, El-Taweel, & El-Menyawy, 2020).
Synthesis and Structural Characterization
Another area of research focuses on the synthesis of novel compounds using 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine derivatives. For example, the synthesis of 2,3-dihydro-1H,4H,6H-furo[3,4-beta]pyrrolo[1,2-alpha]quinoline-6a(7H)-carbonitrile, involving a reaction that results in the formation of an annulated tetrahydrofuran ring. Such research is crucial in exploring new chemical entities and their potential applications in various fields (Verboom et al., 2010).
Applications in Chemistry and Electronics
Further studies delve into the synthesis and device characterization of pyrazolo[4,3-b] pyridine derivatives. These investigations not only contribute to the understanding of the chemical properties of such compounds but also explore their application in electronic devices. The studies include analysis of thermal stability, crystalline structure, and optical properties, which are fundamental in determining the suitability of these compounds for use in electronic applications (El-Menyawy, Zedan, & Nawar, 2019).
Wirkmechanismus
Target of Action
The primary targets of 2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile derivatives are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases that play crucial roles in various biological processes, including organ development, cell proliferation, migration, and angiogenesis .
Mode of Action
Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt . This compound derivatives inhibit FGFRs, thereby preventing these downstream signaling pathways .
Biochemical Pathways
The inhibition of FGFRs by this compound derivatives affects several biochemical pathways. The most significant of these is the FGF–FGFR axis , which regulates organ development, cell proliferation, migration, and angiogenesis . By inhibiting FGFRs, these compounds disrupt the FGF–FGFR axis, leading to changes in these biological processes .
Pharmacokinetics
In vitro studies have ascertained the stability of similar compounds in both simulated gastric fluid and simulated intestinal fluid . This suggests that these compounds may have favorable ADME properties, which could impact their bioavailability.
Result of Action
The inhibition of FGFRs by this compound derivatives can lead to various molecular and cellular effects. For instance, these compounds have been shown to inhibit cell proliferation and induce apoptosis in breast cancer cells . They also significantly inhibit the migration and invasion of these cells .
Safety and Hazards
Zukünftige Richtungen
The future directions for research on 2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile could involve further exploration of its potential applications in medicinal chemistry, particularly in cancer therapy . Additionally, more detailed studies on its synthesis, chemical reactions, and mechanism of action could provide valuable insights .
Biochemische Analyse
Biochemical Properties
2,3-Dihydro-1H-pyrrolo[2,3-B]pyridine-5-carbonitrile plays a crucial role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). It interacts with FGFR1, FGFR2, and FGFR3, exhibiting potent inhibitory activity with IC50 values of 7, 9, and 25 nM, respectively . These interactions inhibit the downstream signaling pathways, such as RAS-MEK-ERK and PI3K-Akt, which are essential for cell proliferation and survival .
Cellular Effects
The effects of this compound on various cell types have been extensively studied. In breast cancer cells (4T1), this compound inhibits cell proliferation and induces apoptosis . Additionally, it significantly reduces the migration and invasion abilities of these cells, highlighting its potential as an anti-metastatic agent . The compound also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its anticancer effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the ATP-binding site of FGFRs, thereby inhibiting their kinase activity . This inhibition prevents the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptors, blocking the activation of downstream signaling pathways . The compound also modulates gene expression by affecting transcription factors involved in cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates stability under various conditions, maintaining its inhibitory activity against FGFRs . Long-term studies have shown that it can sustain its effects on cellular function, including the inhibition of cell proliferation and induction of apoptosis, over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it may exhibit toxic effects, including weight loss and organ toxicity . These findings underscore the importance of optimizing dosage to balance efficacy and safety in therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes can affect the compound’s bioavailability and efficacy, influencing its therapeutic potential .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, enhancing its inhibitory effects on FGFRs . The compound’s distribution is also influenced by its physicochemical properties, such as solubility and lipophilicity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm, where it interacts with FGFRs and other signaling molecules . Post-translational modifications, such as phosphorylation, can further influence its localization and activity, directing it to specific cellular compartments .
Eigenschaften
IUPAC Name |
2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-4-6-3-7-1-2-10-8(7)11-5-6/h3,5H,1-2H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNOCUCGEQCHBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=C(C=N2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30663763 | |
| Record name | 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
267413-07-0 | |
| Record name | 2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



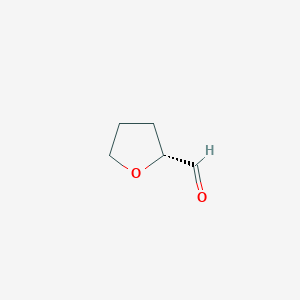
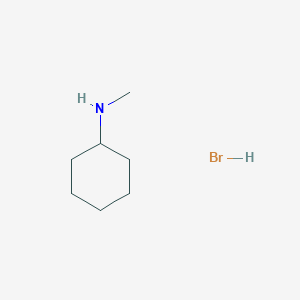
![2-Amino-3-[2-(tert-butoxy)-2-oxoethoxy]propanoic Acid](/img/structure/B3180644.png)


![6-Bromo-1,3-dimethylimidazo[4,5-b]pyridin-2-one](/img/structure/B3180663.png)
